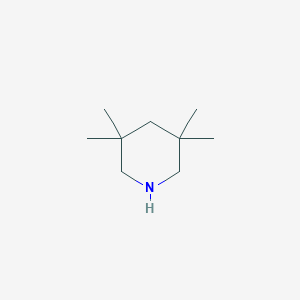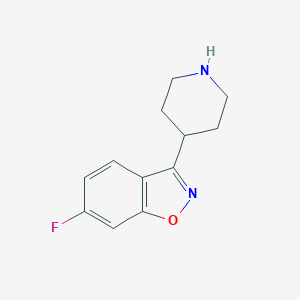![molecular formula C20H21NO5 B018094 (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene CAS No. 102719-85-7](/img/structure/B18094.png)
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene is a natural aporphine alkaloid isolated from the plant Stephania hainanensis. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology. It has been shown to induce apoptosis and autophagy in human gastric cancer cells, making it a promising candidate for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-oxides typically involves the oxidation of tertiary amines. For (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene, the process can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment to ensure the selective oxidation of the amine group without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound would likely involve the extraction of the parent compound, Crebanine, from Stephania hainanensis, followed by its oxidation. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly oxidizing agents, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene undergoes various chemical reactions, including:
Oxidation: The primary reaction to form this compound from Crebanine.
Substitution: The N-oxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Carbon-supported molybdenum-dioxo catalysts, alcohols.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: this compound.
Reduction: Crebanine.
Substitution: Substituted derivatives of this compound.
科学研究应用
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly gastric cancer cells.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用机制
The mechanism of action of (11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene involves the induction of G2-phase cell cycle arrest, apoptosis, and autophagy in cancer cells. This is achieved through the activation of apoptotic pathways, including the upregulation of proteins such as cleaved caspase-3, cytochrome C, p53, and Bax. Additionally, this compound promotes autophagy by increasing the expression of autophagy-related proteins such as p62, beclin1, and LC3 .
相似化合物的比较
Oxocrebanine: Another aporphine alkaloid with anti-inflammatory properties.
N-methyl oxocrebanine: A derivative of oxocrebanine with similar pharmacological activities.
Uniqueness: this compound is unique due to its potent cytotoxic effects on gastric cancer cells and its dual ability to induce both apoptosis and autophagy. This dual mechanism of action makes it a particularly promising candidate for cancer therapy .
属性
CAS 编号 |
102719-85-7 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1 |
InChI 键 |
FCZORVXRVVKVLF-OKKPIIHCSA-N |
SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
手性 SMILES |
C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
规范 SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
同义词 |
crebanine N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)

![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)








